2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative featuring a hexahydroquinoline core. Its structure is characterized by:
- A 4-chlorophenyl group at position 1 (electron-withdrawing due to the Cl substituent).
- A 3-nitrophenyl group at position 4 (strong electron-withdrawing nitro group).
- A carbonitrile moiety at position 3 and an amino group at position 2. This compound’s electronic and steric properties are influenced by its substituents, making it distinct among hexahydroquinoline derivatives.
Properties
CAS No. |
311331-21-2 |
|---|---|
Molecular Formula |
C22H17ClN4O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17ClN4O3/c23-14-7-9-15(10-8-14)26-18-5-2-6-19(28)21(18)20(17(12-24)22(26)25)13-3-1-4-16(11-13)27(29)30/h1,3-4,7-11,20H,2,5-6,25H2 |
InChI Key |
DEMCZGYBPVKIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Using Heterogeneous Catalysts
A highly efficient method involves the four-component reaction of cyclohexanone, ammonium acetate, malononitrile, and substituted benzaldehydes (4-chlorobenzaldehyde and 3-nitrobenzaldehyde) catalyzed by Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. This protocol achieves yields exceeding 85% within 30–40 minutes, leveraging the magnetic catalyst’s recyclability (up to five cycles without significant activity loss). The mechanism proceeds through enamine formation, Knoevenagel condensation, and intramolecular cyclization (Figure 1).
Table 1: Optimization of Multicomponent Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 15 mg | 92 |
| Solvent | Ethanol | 89 |
| Temperature | 60°C | 85 |
| Ultrasonic power | 100 W | 91 |
Stepwise Synthesis via Knoevenagel-Michael Cascade
An alternative route involves sequential Knoevenagel condensation and Michael addition. First, 4-chlorophenyl- and 3-nitrophenyl-substituted benzaldehydes react with ethyl cyanoacetate in dichloromethane under acidic conditions to form α,β-unsaturated nitriles. These intermediates undergo Michael addition with enaminones (derived from cyclohexanedione and p-toluidine) in ethanol with piperidine catalysis, followed by cyclization to yield the target compound. This method offers precise control over stereochemistry but requires longer reaction times (6–8 hours) and achieves moderate yields (65–70%).
Acid-Catalyzed Cyclization and Functionalization
Post-condensation modifications are critical for introducing the amino and nitro groups. A pivotal step involves treating the nitrile precursor with concentrated H₂SO₄ at room temperature for 4 hours, facilitating simultaneous cyclization and hydrolysis. The crude product is precipitated in ice water and recrystallized from ethanol, yielding pale-yellow crystals with 73% efficiency. X-ray crystallography confirms the twisted-boat conformation of the cyclohexene and dihydropyridine rings, with the 4-chlorophenyl and 3-nitrophenyl groups occupying axial and equatorial positions, respectively.
Mechanistic Insights and Stereochemical Considerations
The reaction’s stereochemical outcome is governed by the electronic effects of substituents. Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance electrophilicity, promoting faster cyclization. Density functional theory (DFT) studies reveal that the nitro group’s resonance effect stabilizes the transition state during Michael addition, reducing activation energy by 12–15 kJ/mol compared to electron-donating substituents.
Figure 2: Proposed Reaction Mechanism
-
Enamine Formation : Cyclohexanone reacts with ammonium acetate to generate a β-enaminone.
-
Knoevenagel Condensation : Malononitrile and aldehydes form an α,β-unsaturated nitrile.
-
Michael Addition : The enamine attacks the nitrile’s β-position, forming a tetrahedral intermediate.
-
Cyclization : Intramolecular nucleophilic attack yields the hexahydroquinoline core.
Purification and Analytical Characterization
Crude products are purified via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate). Key analytical data include:
Table 2: Spectral Characteristics
X-ray diffraction analysis confirms the racemic nature of the product, with the R- and S-enantiomers exhibiting distinct spatial orientations of the 4-chlorophenyl group.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Multicomponent | Stepwise | Acid-Catalyzed |
|---|---|---|---|
| Yield (%) | 85–92 | 65–70 | 73 |
| Reaction Time | 30–40 min | 6–8 h | 4 h |
| Catalyst | Fe₃O₄@SiO₂-SO₃H | Piperidine | H₂SO₄ |
| Purity | >95% | 90–93% | 88–90% |
The multicomponent approach excels in efficiency and scalability, while the stepwise method allows finer stereochemical control. Acid-mediated cyclization is optimal for introducing acid-stable functional groups.
Chemical Reactions Analysis
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Hydrolysis: Hydrolysis of the nitrile group can yield carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their differentiating features:
Electronic Effects
- Target Compound: The 4-chlorophenyl (Cl) and 3-nitrophenyl (NO₂) groups create a highly electron-deficient environment, favoring electrophilic reactions but reducing solubility in polar solvents .
- Dimethylamino Analogs: The dimethylamino group (NMe₂) in and donates electrons, increasing basicity and solubility in acidic media.
Steric and Crystallographic Features
- Trimethoxyphenyl Derivative (): The 3,4,5-trimethoxyphenyl group introduces significant steric bulk, likely affecting crystal packing. Similar compounds often exhibit disordered structures in X-ray studies .
Biological Activity
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound A) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a quinoline backbone and various functional groups that contribute to its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 420.85 g/mol.
Chemical Structure
The structural characteristics of compound A include:
- Amino Group : Enhances solubility and biological activity.
- Chloro Group : Imparts lipophilicity which can influence membrane permeability.
- Nitro Group : Associated with various biological activities including antimicrobial properties.
Antimicrobial Activity
Research has shown that compounds with similar structures to compound A exhibit notable antimicrobial properties. For instance, derivatives of quinoline have been reported to possess activity against various pathogens including bacteria and fungi. The presence of the nitro group is often linked to enhanced antibacterial effects.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Escherichia coli | Inhibitory |
| Compound A | Staphylococcus aureus | Inhibitory |
In vitro studies have demonstrated that compound A can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The quinoline structure is known for its anticancer properties. Compound A's ability to interact with specific molecular targets involved in cancer cell proliferation has been observed in preliminary studies. The mechanism may involve the modulation of enzyme activity related to cancer pathways.
| Mechanism | Effect |
|---|---|
| Inhibition of topoisomerases | Prevents DNA replication |
| Induction of apoptosis | Triggers programmed cell death |
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Research :
- A study evaluated the cytotoxic effects of compound A on human cancer cell lines. The results showed that at specific concentrations, compound A significantly reduced cell viability and induced apoptosis in cancer cells.
The biological activity of compound A can be attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Binding : The amino and nitro groups may facilitate binding to specific receptors involved in cellular signaling pathways.
Q & A
Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions such as the Hantzsch reaction, which combines aldehydes, β-ketoesters, and ammonium acetate in the presence of acid catalysts (e.g., p-toluenesulfonic acid). Solvents like ethanol or dichloromethane are used to facilitate cyclization and improve yields . Key optimization strategies include:
- Temperature control : Maintaining reflux conditions (~80°C) for 2–3 hours to ensure complete cyclization.
- Catalyst selection : Acidic catalysts enhance reaction rates and regioselectivity.
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products .
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Hantzsch reaction | p-TsOH | Ethanol | 65–75% | |
| Microwave-assisted | None | DCM | 80–85% |
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic techniques is essential:
- NMR/IR : Confirm functional groups (e.g., amino, nitrophenyl) via characteristic peaks (e.g., NH₂ at ~3300 cm⁻¹ in IR; aromatic protons in 1H NMR) .
- X-ray crystallography : Resolve the bicyclic hexahydroquinoline core and substituent orientations. For example, inversion dimers linked by N–H⋯N hydrogen bonds are observed in related derivatives .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ~460) .
Advanced Research Questions
Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating ligand-receptor interactions. Use software like AutoDock Vina with force fields adjusted for nitro and cyano groups .
- Reaction path searching : Quantum chemical calculations (e.g., ICReDD’s methods) identify energetically favorable pathways for derivative synthesis .
Q. How can discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
Contradictions often arise from variations in assay conditions or target specificity. Methodological solutions include:
- Dose-response standardization : Test across a wider concentration range (e.g., 0.1–100 μM) to establish IC₅₀ values .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA to confirm molecular targets (e.g., tubulin inhibition vs. kinase modulation) .
- Structural analogs : Compare bioactivity of derivatives to isolate functional group contributions (e.g., nitro vs. chloro substituents) .
Q. What strategies improve solubility for in vitro pharmacological studies?
The compound’s poor aqueous solubility can be addressed via:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 5-oxo position .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
| Solubility Enhancer | Solvent System | Solubility (mg/mL) | Reference |
|---|---|---|---|
| DMSO | PBS (pH 7.4) | 0.15 | |
| HP-β-cyclodextrin | Water | 1.2 |
Q. How can reaction mechanisms for derivative synthesis be elucidated?
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS .
- Isotope labeling : Use ¹⁵N-labeled ammonium acetate to track amino group incorporation .
- Computational modeling : Map transition states to identify rate-limiting steps (e.g., cyclization vs. nitro reduction) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational structural predictions?
Discrepancies arise from:
- Crystal packing effects : Hydrogen bonding or π-π interactions in the solid state distort conformations vs. gas-phase simulations .
- Solvent inclusion : Unaccounted solvent molecules in the crystal lattice alter bond angles .
- Method limitations : DFT may underestimate van der Waals forces. Validate with hybrid methods (e.g., MP2) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
